Toxicological Equivalence to Aroclor 1254: A Direct Head-to-Head Comparison in Murine Models
In a direct comparative study, Ugilec 141 induced toxicological changes that were qualitatively and quantitatively similar to those caused by the PCB mixture Aroclor 1254 in both Ah-responsive and Ah-nonresponsive mice [1].
| Evidence Dimension | Hepatic and systemic toxicity endpoints |
|---|---|
| Target Compound Data | Ugilec 141 induced similar alterations in liver weight, hepatic cytochrome P450 content, EROD and PROD activity, plasma thyroxin and retinol levels, hepatic retinoid levels, and liver/thyroid pathology. |
| Comparator Or Baseline | Aroclor 1254 (commercial PCB mixture) and PCB-77 (positive control). Aroclor 1254 produced the same pattern of alterations. |
| Quantified Difference | The study reports that Ugilec 141 induced toxicological changes that were 'qualitatively and quantitatively similar' to Aroclor 1254. |
| Conditions | In vivo mouse study; intraperitoneal injection; endpoints measured after 3 and 7 days in C57BL/6 (Ah-responsive) and DBA/2 (Ah-nonresponsive) mice. |
Why This Matters
This direct evidence refutes the assumption that Ugilec 141 is a safer PCB substitute, directly impacting its suitability for applications requiring reduced toxicological hazard.
- [1] Murk AJ, et al. (1991) The toxicity of tetrachlorobenzyltoluenes (Ugilec 141) and polychlorobiphenyls (Aroclor 1254 and PCB-77) compared in Ah-responsive and Ah-nonresponsive mice. Environmental Pollution 72(1): 57-71. PMID: 15092114 View Source
